molecular formula C19H18ClN3O4 B2526064 N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide CAS No. 1797339-07-1

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2526064
CAS No.: 1797339-07-1
M. Wt: 387.82
InChI Key: WUGKNIGJSQWLQT-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a high-purity oxalamide-based compound intended for research use only, specifically for biochemical and cancer biology applications. This molecule belongs to a class of oxalic acid diamides that have demonstrated significant research value as potential prodrugs in oncology studies . Related oxalamide compounds are investigated for their selective cytotoxicity against specific cancer cell lines, including non-small-cell lung cancer (NSCLC), through a unique metabolic activation mechanism . The structural motif of the 5-chloro-2-cyanophenyl anilide is recognized in research for its role in optimizing compound potency and metabolic stability . In sensitive cancer cells that overexpress specific cytochrome P450 isoforms, structurally similar oxalamides undergo enzymatic activation via O-demethylation, which converts the inert prodrug into an active metabolite that potently inhibits Stearoyl-CoA desaturase (SCD) . SCD is a key enzyme in the biosynthesis of unsaturated fatty acids, which are crucial for membrane integrity and tumor cell survival . Inhibition of SCD depletes monounsaturated fatty acids, leading to endoplasmic reticulum stress and apoptosis in proliferating cancer cells, offering a promising research pathway for targeting lipid metabolism in tumors . This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-26-15-5-3-4-12(8-15)17(27-2)11-22-18(24)19(25)23-16-9-14(20)7-6-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGKNIGJSQWLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the cyanophenyl intermediate:

    Preparation of the methoxy-substituted phenylethyl intermediate: This step involves the methoxylation of a phenylethyl precursor.

    Coupling reaction: The final step involves the coupling of the two intermediates using an oxalamide linkage under controlled conditions, often involving the use of coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight Reported Applications Evidence Source
Target Compound N1: 5-Cl-2-CN-phenyl; N2: 2-MeO-2-(3-MeO-phenyl)ethyl ~395.8* Inferred: Enzyme inhibition, antiviral N/A
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide N2: Thiophene + hydroxyethoxy 393.8 Not specified
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide N2: Thiazolyl-pyrrolidinyl 423.27 HIV entry inhibition
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-diMeO-benzyl; N2: pyridyl-ethyl 373.4 Umami flavor enhancer (FEMA 4233)
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) N1: 3-Cl-phenyl; N2: 4-MeO-phenethyl 333.1 Stearoyl-CoA desaturase inhibition
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) N1: Adamantane; N2: benzyloxy 366.4 Soluble epoxide hydrolase inhibition

*Estimated based on molecular formula (C19H18ClN3O5).

Key Observations:
  • Electron-Withdrawing Groups : The target compound’s 5-Cl-2-CN-phenyl group contrasts with analogs like S336 (2,4-dimethoxybenzyl), which uses electron-donating methoxy groups. This difference may enhance electrophilic reactivity or target binding in enzyme inhibition .
  • Branched Alkyl Chains : The N2-substituent’s methoxy-phenyl ethyl branch introduces steric hindrance compared to simpler phenethyl groups (e.g., compound 20). This could affect membrane permeability or metabolic stability .
  • Heterocyclic vs. Aromatic Moieties : Thiazole or pyridine rings in analogs (e.g., compound 1, S336) may confer distinct pharmacokinetic profiles, such as improved oral bioavailability .
Antiviral Activity:
  • Compound 1 (thiazolyl-pyrrolidinyl oxalamide) inhibits HIV entry with IC50 values in the nanomolar range, attributed to its interaction with viral glycoproteins . The target compound’s chloro-cyanophenyl group may similarly disrupt protein-ligand interactions.
Enzyme Inhibition:
  • The target’s methoxy groups could reduce metabolic degradation, extending half-life compared to S334.
Flavor Enhancement:
  • S336’s regulatory approval as a flavoring agent (FEMA 4233) underscores the importance of methoxy and pyridyl groups in mimicking umami taste . The target compound lacks aromatic heterocycles, making flavor applications less likely.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications.

Structural Characteristics

The compound features a chloro-substituted phenyl ring , a cyano group , and an oxalamide functional group . These structural elements contribute to its reactivity and biological interactions. The presence of electron-withdrawing groups like chlorine and cyano enhances its potential as an enzyme inhibitor, which is crucial for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in critical cellular processes. Key points include:

  • Enzyme Inhibition : Research indicates that this compound can inhibit kinases, which are vital for cell cycle regulation and signal transduction pathways. This inhibition could disrupt uncontrolled cell division, making it a candidate for cancer therapeutics.
  • Antiparasitic Properties : Preliminary studies suggest that the compound may also exhibit antiparasitic effects, indicating further research avenues for drug development.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionKinases (cell cycle regulation)
AntiparasiticPotential activity
AntioxidantIn vivo studies on EAC cells

Case Studies

  • Inhibition of Kinases : In vitro studies have demonstrated that the compound effectively inhibits specific kinases involved in cancer cell proliferation. The mechanism involves binding to the active site of the enzyme, which prevents substrate phosphorylation, thereby halting the signaling pathways that promote tumor growth.
  • Antioxidant Effects : A study evaluated the sodium salt form of a related compound against Ehrlich ascites carcinoma (EAC) cells. The results indicated significant antioxidant and anti-cancer effects, suggesting that compounds with similar structural features may possess comparable activities .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In vitro Studies : The compound has shown promising results in inhibiting cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.
  • Molecular Docking Studies : Computational analyses have provided insights into the binding affinities and interactions between the compound and target enzymes, confirming its potential as a selective inhibitor .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide couplingEDC, HOBt, DMF, 0°C → RT45–5585–90
PurificationSilica gel (EtOAc/hexane)36–53>95

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Answer:

  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve complex splitting patterns caused by chiral centers and aromatic substituents . For example, ¹H NMR in DMSO-d6 at 50°C reduces signal broadening .
  • LC-MS/APCI+ : Confirms molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14 for analogs) and detects impurities .
  • X-ray crystallography : Resolves absolute stereochemistry but requires high-quality crystals .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Antiviral/cancer cell viability : Use MTT assays in cell lines (e.g., HeLa, HEK293) with IC50 determination .
  • Enzyme inhibition : Fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition) with positive controls (e.g., EC5020) .
  • Solubility/pharmacokinetics : HPLC-UV quantification in simulated physiological buffers (pH 1.2–7.4) .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

Answer:

  • Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxy or halogens) .
  • Biological profiling : Compare IC50 values across analogs to identify critical functional groups. For example, thiophene rings in analogs enhance antiviral activity .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding interactions with targets (e.g., HIV protease) .

Q. Table 2: Example SAR Data for Analogous Compounds

AnalogSubstituent ModificationIC50 (μM)Target
A3-Methoxy → 3-Hydroxy0.45HIV-1
B5-Chloro → 5-Fluoro1.20sEH

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm hits using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., conflicting IC50 values may arise from differing solvent/DMSO concentrations) .

Advanced: What computational strategies predict target interactions and metabolic stability?

Answer:

  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
  • ADMET prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and blood-brain barrier penetration .
  • Quantum mechanics (QM) : Calculate electron distribution to explain reactivity (e.g., cyano group’s electron-withdrawing effects) .

Advanced: How does pH and temperature affect the compound’s stability in biological matrices?

Answer:

  • Stability studies : Incubate compound in PBS (pH 7.4), gastric fluid (pH 1.2), and liver microsomes at 37°C. Monitor degradation via LC-MS .
  • Degradation kinetics : Fit data to first-order models to calculate half-life (e.g., t1/2 = 8.2 h in plasma) .

Advanced: How does this compound compare to structural analogs in target selectivity?

Answer:

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Pharmacophore mapping : Overlay with analogs (e.g., thiazolo-triazole derivatives) to identify conserved interaction motifs .

Q. Table 3: Selectivity Comparison

CompoundTarget Affinity (Kd, nM)Off-Targets
Target Compound12.5 (HIV protease)CYP3A4 (1,200)
Analog X8.7 (HIV protease)CYP2D6 (850)

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